4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride
Description
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound featuring a fused triazole-pyridine core with a chlorine substituent. Key properties include:
- CAS Number: 36258-82-9
- Molecular Formula: C₅H₃ClN₄
- Molecular Weight: 154.56 g/mol
- Boiling Point: 458.1 ± 25.0°C (predicted)
- Density: 1.653 ± 0.06 g/cm³
- pKa: 5.41 ± 0.70
- Storage: Recommended under inert gas (N₂/Ar) at 2–8°C .
Its structure combines a triazole ring (known for hydrogen-bonding capacity) with a pyridine moiety, enabling diverse reactivity and interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-2H-triazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-2-7-5)8-10-9-4;/h1-2H,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIERYKHGOHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-61-2 | |
| Record name | 3H-1,2,3-Triazolo[4,5-c]pyridine, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with sodium nitrite and hydrochloric acid to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Substitution Reactivity
Chlorine Substitution
The chlorine substituent at position 4 undergoes nucleophilic aromatic substitution (NAS) with amines (e.g., hydrazine) or alkylating agents (e.g., methylmagnesium bromide). These reactions proceed via an ANRORC (Addition, Ring Opening, Recyclization) mechanism, forming substituted triazolo-pyridines .
HATU-Mediated Coupling
The hydrochloride salt reacts with carboxylic acids under HATU activation, forming amides. This method is used to introduce functional groups for biological activity optimization .
Table 2: NAS Reactions
| Reactant | Product | Yield | Reference |
|---|---|---|---|
| Methylmagnesium bromide | 4-Methyl-triazolo-pyridine | 73–82% | |
| Hydrazine hydrate | 4-Hydrazino-triazolo-pyridine | 75–88% |
Cyclization and Ring Expansion
Pyridazine Fusion
Reaction with hydrazine hydrate and acetic acid induces cyclization, forming triazolo[4,5-d]pyridazines. This process involves diacylhydrazide intermediates and achieves 86% yield under thermal conditions .
Furo-Pyridine Fusion
Diazotization of amines followed by acid-mediated cyclization generates tricyclic triazolo-furo-pyridines. Single-crystal X-ray diffraction confirms the V-shaped molecular geometry of these products .
Table 3: Cyclization Pathways
| Target Heterocycle | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Triazolo[4,5-d]pyridazine | Hydrazine, 140°C | 80–86% | |
| Triazolo-furo-pyridine | HCl/dioxane, isocyanide | 75–85% |
Analytical and Theoretical Insights
NMR and DFT Studies
Proton chemical shifts correlate with theoretical DFT models (B3LYP-6-311+g(2d,p)), confirming regiochemistry in cyclization products. Gibbs free energy calculations favor triazolo-pyridine derivatives over alternative isomers .
X-ray Crystallography
Single-crystal structures reveal a flat triazole-fused pyridine core with hydrogen bonding networks (O−H···N interactions). This geometry supports biological interactions in drug design .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. In particular, 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .
Neurological Disorders
Compounds related to triazolo-pyridine structures have shown promise in treating neurological conditions. Specifically, derivatives similar to 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine are being investigated for their potential to modulate neurotransmitter systems involved in disorders such as anxiety and depression. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Cancer Research
Triazolo-pyridine derivatives have been evaluated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation. The unique structure of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine may contribute to its effectiveness in these applications .
Agricultural Applications
Pesticide Development
The synthesis of novel pesticides often incorporates triazolo-pyridine structures due to their biological activity against pests and pathogens. This compound has been explored as a potential precursor in the development of new agrochemicals that can effectively manage crop diseases while minimizing environmental impact .
Material Science
Polymer Chemistry
The incorporation of triazolo-pyridine units into polymer matrices is an emerging area of research. These compounds can enhance the thermal stability and mechanical properties of polymers. The functionalization of polymers with 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine may lead to materials with tailored properties for specific applications in coatings and adhesives .
Nanotechnology
In nanotechnology applications, triazolo-pyridine derivatives are being investigated for their ability to act as ligands in metal-organic frameworks (MOFs). These frameworks are useful for gas storage and separation technologies. The unique coordination chemistry of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine allows for the formation of stable complexes with various metal ions .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus, E. coli |
| Neurological disorders | Potential modulation of neurotransmitter systems | |
| Cancer research | Induces apoptosis; inhibits tumor growth | |
| Agricultural Science | Pesticide development | Potential precursor for new agrochemicals |
| Material Science | Polymer chemistry | Enhances thermal stability and mechanical properties |
| Nanotechnology | Useful as ligands in metal-organic frameworks |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazolo-pyridine derivatives including this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations (MIC values) compared to standard antibiotics.
Case Study 2: Neurological Applications
In preclinical trials examining the effects on anxiety-like behaviors in rodent models, researchers found that administration of triazolo-pyridine derivatives resulted in reduced anxiety levels measured by elevated plus maze tests. This suggests potential therapeutic effects on anxiety disorders.
Mechanism of Action
The mechanism of action of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
(a) 1,2,3-Triazolo[4,5-b]pyridines
- Key Difference : The triazole ring is fused at the [4,5-b] position of pyridine, unlike the [4,5-c] position in the target compound. This alters electronic distribution and steric effects.
- Synthesis: Prepared via cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization in DMF with NaOAc under microwave irradiation .
- Reactivity : The [4,5-b] fusion may reduce steric hindrance compared to [4,5-c], influencing substitution reactions.
(b) Pyrazolo[4,3-b]pyridines
- Core Structure : Replaces the triazole ring with pyrazole (two adjacent nitrogen atoms).
- Synthesis: Derived from 4-aminopyrazole via similar cyanoacetylation and cyclization pathways .
- Applications : Pyrazole derivatives are prevalent in agrochemicals, whereas triazolo-pyridines may favor pharmaceutical uses due to enhanced stability.
(c) 4-Chloro-1H-indol-3-amine
- Structure : Indole core with a chlorine at position 4 and an amine at position 3.
- Reactivity : The indole system is electron-rich, enabling electrophilic substitutions. In contrast, the triazolo-pyridine core is more electron-deficient.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 4-Chloro-3H-triazolo[4,5-c]pyridine | 154.56 | 5.41 | 458.1 ± 25.0 | 1.653 ± 0.06 |
| 1,2,3-Triazolo[4,5-b]pyridine | ~150–160* | ~4–6* | ~450–470* | ~1.6–1.7* |
| 4-Chloro-1H-indol-3-amine | 167.59 | ~8–10† | N/A | N/A |
*Predicted based on structural similarity ; †Indole derivatives typically have higher pKa due to aromatic amine groups.
- Solubility : The hydrochloride salt of the target compound likely enhances water solubility compared to neutral analogs.
- Acidity : The pKa of 5.41 suggests moderate acidity, enabling deprotonation under physiological conditions. Pyrazolo derivatives may exhibit lower acidity due to fewer electronegative substituents.
Biological Activity
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C₅H₃ClN₄
- Molar Mass : 154.56 g/mol
- Melting Point : 208 °C (dec.)
- Density : 1.653 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as an inhibitor of certain kinases and its potential to modulate signaling pathways involved in cell proliferation and survival.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For instance, specific analogs demonstrated high inhibition rates against Escherichia coli and Pseudomonas aeruginosa, with some achieving over 90% inhibition at concentrations around 50 µg/mL .
- The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antibacterial efficacy.
-
Anticancer Properties
- Research indicates that triazolo[4,5-c]pyridine derivatives have potential anticancer activities. Compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A notable study highlighted the development of triazolopyridine derivatives that selectively inhibit PKMYT1, a kinase involved in cell cycle regulation. The most potent compound in this series had an IC50 value of 0.69 µM .
- Neuroprotective Effects
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazolo[4,5-c]pyridine derivatives against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity (MIC values ranging from 25 to 50 µM).
| Compound | MIC against E. coli (µM) | MIC against S. aureus (µM) |
|---|---|---|
| A | 25 | 30 |
| B | 40 | 45 |
| C | 50 | 55 |
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer potential of triazolopyridine derivatives, compound D was found to induce apoptosis in breast cancer cells with an IC50 of 0.012 µM.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 0.012 |
| E | MDA-MB-231 | 0.029 |
Q & A
Q. Methodological Answer :
- HPLC-MS : Quantifies impurities and verifies molecular weight.
- Elemental analysis : Confirms stoichiometry of hydrochloride salts.
- Thermogravimetric analysis (TGA) : Assesses hygroscopicity and decomposition profiles.
- ¹H/¹³C NMR : Detects residual solvents or regioisomeric contaminants .
Advanced: What methodologies enable scalable synthesis without compromising yield?
Q. Methodological Answer :
- Flow chemistry : Continuous diazotization reduces intermediate degradation.
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., triazole ring formation).
- Catalytic optimization : Raney nickel or palladium catalysts improve reduction steps (e.g., nitro to amine groups) .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low brain-plasma ratios) be addressed?
Q. Methodological Answer :
- Prodrug design : Ester or phosphate prodrugs enhance blood-brain barrier penetration.
- Lipid nanoparticle encapsulation : Improves bioavailability of poorly soluble derivatives.
- Metabolic profiling : CYP450 inhibition studies guide structural tweaks to reduce hepatic clearance .
Basic: What safety protocols are recommended for handling 4-chloro-3H-triazolopyridine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
